2-[1-(3,5-Dimethoxybenzyl)-2-piperazinyl]ethanol
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Overview
Description
“2-[1-(3,5-Dimethoxybenzyl)-2-piperazinyl]ethanol” is a chemical compound with the CAS Number: 671795-40-7 . It has a molecular weight of 280.37 . The IUPAC name for this compound is this compound .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C15H24N2O3/c1-19-14-7-12(8-15(9-14)20-2)11-17-5-4-16-10-13(17)3-6-18/h7-9,13,16,18H,3-6,10-11H2,1-2H3 . This code provides a standard way to encode the compound’s molecular structure.Scientific Research Applications
Synthesis and Spectral Studies
Novel Macrocyclic Ligand and Binuclear Metal Complexes : A macrocycle containing a piperazine moiety was synthesized, demonstrating applications in creating complex metal structures with potential applications in material science and coordination chemistry (Nishat et al., 2007).
Antimicrobial and Anti-Proliferative Activities : Derivatives of piperazinomethyl, related to 2-[1-(3,5-Dimethoxybenzyl)-2-piperazinyl]ethanol, showed significant antibacterial activities and anti-proliferative effects on various cancer cell lines, highlighting its potential in pharmaceutical research (Al-Wahaibi et al., 2021).
Chemosensor Applications
Quantification of Ethanol in Aqueous Solution : A gold(I) 4-(3,5-dimethoxybenzyl)-3,5-dimethyl pyrazolate complex was used as a chemosensor for ethanol, indicating potential in analytical chemistry and environmental monitoring (Prabowo et al., 2020).
Vapochromic Chemosensors of Ethanol : Trinuclear copper(I) pyrazolate complexes, including 4-(3,5-dimethoxybenzyl)-3,5-dimethyl pyrazole ligands, were used for sensing ethanol, demonstrating the versatility of these compounds in sensor technology (Lintang et al., 2017).
Molecular Structure and Spectroscopy
- Vibrational Spectra of 3,5-Dimethoxybenzyl Alcohol : Studies on the vibrational spectra of 3,5-dimethoxybenzyl alcohol, a related compound, provide insights into its molecular structure, aiding in the understanding of similar molecules in drug and dendrimer research (Han et al., 2010).
Safety and Hazards
Properties
IUPAC Name |
2-[1-[(3,5-dimethoxyphenyl)methyl]piperazin-2-yl]ethanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O3/c1-19-14-7-12(8-15(9-14)20-2)11-17-5-4-16-10-13(17)3-6-18/h7-9,13,16,18H,3-6,10-11H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLLRZWIJPOZXHJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)CN2CCNCC2CCO)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.36 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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